molecular formula C13H21BN2O4S B12295005 N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide CAS No. 1416337-91-1

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine-3-sulfonamide

Cat. No.: B12295005
CAS No.: 1416337-91-1
M. Wt: 312.2 g/mol
InChI Key: OYHMQUDREFMTBV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide is unique due to the presence of both a boron-containing dioxaborolane ring and a sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications that similar compounds may not be able to achieve.

Properties

1416337-91-1

Molecular Formula

C13H21BN2O4S

Molecular Weight

312.2 g/mol

IUPAC Name

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C13H21BN2O4S/c1-12(2)13(3,4)20-14(19-12)10-7-11(9-15-8-10)21(17,18)16(5)6/h7-9H,1-6H3

InChI Key

OYHMQUDREFMTBV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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